methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine
Overview
Description
Methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine is a compound that features a triazole ring attached to a benzylamine structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new drugs and materials.
Mechanism of Action
Target of Action
The primary target of methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine is Copper (I) ions . The compound acts as a polytriazolylamine ligand , which stabilizes Copper (I) ions .
Mode of Action
This compound interacts with its target by stabilizing Copper (I) ions towards disproportionation and oxidation . This stabilization enhances the catalytic effect of Copper (I) ions in the azide-acetylene cycloaddition .
Biochemical Pathways
The compound affects the azide-acetylene cycloaddition pathway . By stabilizing Copper (I) ions, it enhances the catalytic effect of these ions in the pathway
Result of Action
The result of the action of this compound is the enhanced catalytic effect of Copper (I) ions in the azide-acetylene cycloaddition . This can lead to increased efficiency in reactions involving these ions.
Action Environment
The action of this compound is influenced by environmental factors such as the presence of Copper (I) ions and the conditions of the reaction environment . The compound has shown promising results in stabilizing Copper (I) ions without requiring an inert atmosphere or anhydrous conditions , suggesting that it may be stable and effective in a variety of environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine typically involves the formation of the triazole ring followed by its attachment to the benzylamine moietyThis reaction is performed under mild conditions, often in the presence of a copper(I) catalyst and a suitable ligand .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the benzylamine moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole N-oxides, while reduction can lead to the formation of triazoline derivatives.
Scientific Research Applications
Methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine is unique due to its specific structural features, which combine the triazole ring and benzylamine moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets sets it apart from other similar compounds.
Properties
IUPAC Name |
N-methyl-1-[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-12-6-10-2-4-11(5-3-10)7-15-9-13-8-14-15/h2-5,8-9,12H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIDLXUVRHMPEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)CN2C=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301191219 | |
Record name | N-Methyl-4-(1H-1,2,4-triazol-1-ylmethyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301191219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871825-55-7 | |
Record name | N-Methyl-4-(1H-1,2,4-triazol-1-ylmethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871825-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-4-(1H-1,2,4-triazol-1-ylmethyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301191219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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